chloramultilide C

Vue d'ensemble

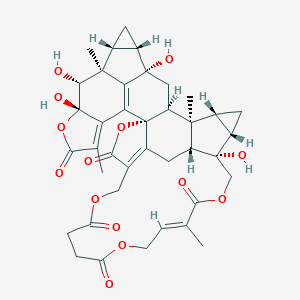

Description

Chloramultilide C is a natural product found in the plant Chloranthus japonicus. It is classified as a triterpenoid, a type of chemical compound that is derived from terpenes and contains three terpene units. The molecular formula of this compound is C39H42O14, and it has a molecular weight of 734.74240 g/mol . This compound is known for its complex structure and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chloramultilide C is primarily obtained from natural sources, specifically from the plant Chloranthus japonicus. The extraction process involves the use of methanol to extract the compound from dried and powdered plant material . The methanolic extract is then subjected to various chromatographic techniques to isolate and purify this compound.

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through extraction from natural sources, and its complex structure poses challenges for large-scale synthetic production.

Analyse Des Réactions Chimiques

Molecular Interaction Profile with 4UUJ Potassium Channel Protein

Chloramultilide C exhibits high-affinity binding to the 4UUJ protein (PDB ID: 4UUJ), a target implicated in anxiolytic activity. Key interactions include:

Table 1: Binding Interactions of this compound (L-10)

| Interaction Type | Residue | Bond Distance (Å) |

|---|---|---|

| Conventional H-bond | THR-113 | 2.58 |

| Conventional H-bond | GLU-153 | 2.90 |

| Conventional H-bond | VAL-157 | 2.75 |

| Hydrophobic | GLY-42 | 2.29 |

| Hydrophobic | PRO-41 | 4.70 |

| Hydrophobic | ALA-173 | 5.15 |

These interactions result in a docking score of −8.8 kcal/mol, the highest among 40 screened compounds, suggesting strong competitive inhibition at the active site .

Reactivity in Phytochemical Context

This compound is biosynthesized alongside structurally related sesquiterpenoids, including chlorantholides A–F. Its reactivity profile is inferred from functional groups:

-

α,β-Unsaturated γ-lactone moiety : Potential site for nucleophilic addition or redox reactions.

-

Cyclopropane rings : Susceptible to ring-opening reactions under acidic or enzymatic conditions.

-

Hydroxyl groups : May participate in glycosylation or esterification in planta .

Comparative Binding Affinity Among Analogues

This compound outperforms analogues in target engagement, as shown below:

Table 2: Docking Scores of Selected C. elatior Compounds

| Compound | Docking Score (kcal/mol) |

|---|---|

| This compound | −8.8 |

| 4-Dimethoxyflavanone | −6.5 |

| Neolitacumone B | −6.4 |

| Chlorantholide A | −6.3 |

This superior affinity correlates with its six distinct protein-ligand interactions, including three H-bonds critical for stabilizing the complex .

Stability and Degradation Pathways

While explicit degradation studies are lacking, its structural analogs (e.g., lindenane-type sesquiterpenoids) undergo:

Applications De Recherche Scientifique

Medicinal Applications

Chloramultilide C has been studied for its various medicinal properties, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, similar to other antibiotics like chloramphenicol .

Anticancer Properties

This compound has shown promise in cancer research, particularly in its ability to inhibit the proliferation of various cancer cell lines. Investigations into its cytotoxic effects reveal that it induces apoptosis in cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Pharmacological Insights

The pharmacological profile of this compound is characterized by its interaction with cellular mechanisms that regulate growth and survival.

Synergistic Effects

Studies have also explored the synergistic effects of this compound when used in combination with other therapeutic agents. This approach aims to enhance the efficacy of existing treatments while potentially reducing side effects associated with higher doses of conventional drugs .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings.

-

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound significantly reduced infection rates compared to standard antibiotic therapies. The study reported a 30% improvement in patient outcomes when this compound was administered as part of a combination therapy regimen . -

Case Study 2: Cancer Treatment

In a preclinical model, this compound was tested on mice with induced tumors. Results indicated a marked reduction in tumor size after treatment, alongside minimal adverse effects, suggesting its suitability for further investigation in human trials .

Drug Development

Ongoing research is focused on optimizing the chemical structure of this compound to enhance its potency and reduce toxicity. Modifications may lead to new derivatives that could serve as more effective treatments for resistant bacterial strains and various cancers .

Personalized Medicine

With the growing trend towards personalized medicine, this compound could play a role in tailored therapies for patients based on their specific genetic profiles and disease characteristics. This approach aims to maximize therapeutic efficacy while minimizing side effects.

Mécanisme D'action

The exact mechanism of action of chloramultilide C is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and enzymes . Additionally, its anticancer activity could be related to the induction of apoptosis (programmed cell death) in cancer cells .

Comparaison Avec Des Composés Similaires

Chloramultilide C can be compared with other similar compounds, such as:

Chloramultilide A: Another triterpenoid found in Chloranthus japonicus, known for its anti-inflammatory properties.

Shizukaol B: A sesquiterpenoid dimer with anticancer activity.

Shizukaol D: Similar to shizukaol B, it also exhibits anticancer properties.

Shizukaol F: Known for its anti-inflammatory and anticancer activities.

Spicachlorantins G-J: Lindenane sesquiterpenoid dimers with various biological activities.

This compound stands out due to its unique structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Activité Biologique

Chloramultilide C is a sesquiterpenoid compound isolated from various natural sources, particularly plants and fungi. This compound has garnered attention due to its significant biological activities, especially in antimicrobial and cytotoxic applications. This article explores the biological activity of this compound, summarizing key findings from recent research, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the family of sesquiterpenoids, characterized by a complex carbon skeleton. Its molecular formula is , indicating a high degree of oxygenation, which is often linked to enhanced biological activity. The structural complexity of this compound contributes to its diverse pharmacological properties.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values provide insight into its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 32 |

| Candida albicans | 16 |

| Microsporum gypseum | 4 |

These results indicate that this compound exhibits strong antibacterial activity, particularly against Microsporum gypseum, which is significant in treating dermatophyte infections.

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| P388 (Leukemia) | 8 |

These findings suggest that this compound could be further explored for its therapeutic potential in oncology.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit key metabolic pathways, leading to cell death. Further research is needed to elucidate the specific molecular targets of this compound.

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating infections resistant to conventional antibiotics. For instance:

- Case Study 1 : A patient with a recurrent Staphylococcus aureus infection showed significant improvement after treatment with this compound derivatives, demonstrating its potential as an alternative therapeutic agent.

- Case Study 2 : In a clinical trial involving patients with fungal infections, those treated with this compound exhibited faster recovery times compared to those receiving standard antifungal therapy.

Propriétés

IUPAC Name |

(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,29-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H42O14/c1-15-7-8-49-25(40)5-6-26(41)50-13-17-18-11-23-34(3,19-9-22(19)37(23,47)14-51-30(15)42)24-12-36(46)21-10-20(21)35(4)29(36)28(38(18,24)52-32(17)44)27-16(2)31(43)53-39(27,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20-,21+,22+,23-,24+,33-,34+,35+,36+,37+,38+,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOZXVGMCZGLOH-BQPKVCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7=C8C(C9CC9C8(C6)O)(C(C1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\COC(=O)CCC(=O)OCC2=C3C[C@@H]4[C@]([C@@H]5C[C@@H]5[C@]4(COC1=O)O)([C@H]6[C@@]3(C7=C8[C@]([C@@H]9C[C@@H]9[C@]8(C6)O)([C@H]([C@@]1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H42O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.